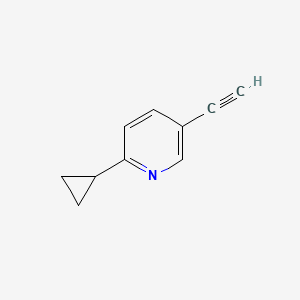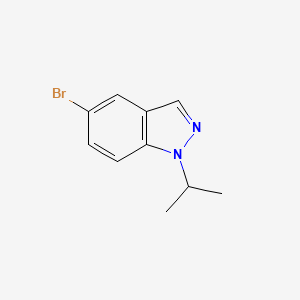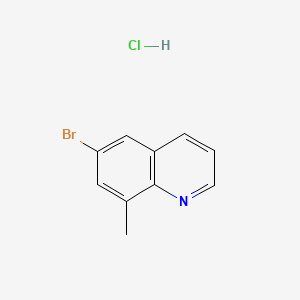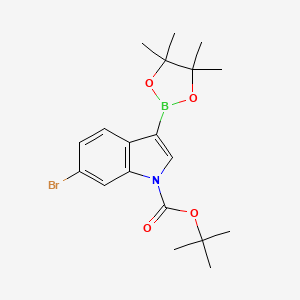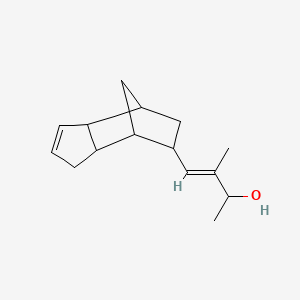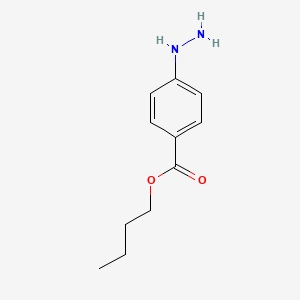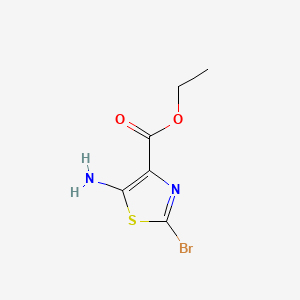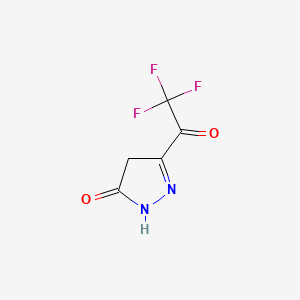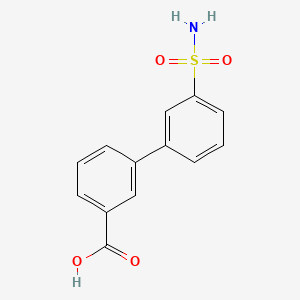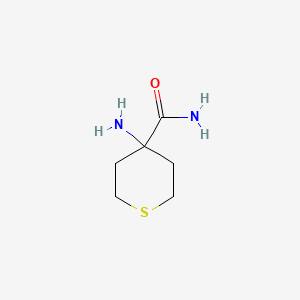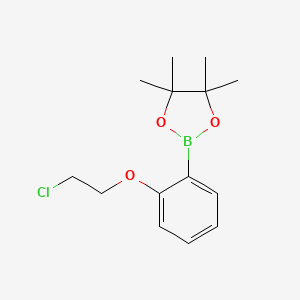
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It is also known as Diethylene glycol monochlorohydrin .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent . Another method involves the use of organolithium compounds, which are common reagents for the synthesis of phosphines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula ClCH2CH2OCH2CH2OH . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end . It has also been used in the synthesis of temperature-responsive block copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 79-81 °C/5 mmHg, a density of 1.18 g/mL at 25 °C, and a refractive index n20/D 1.452 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This compound and its derivatives are primarily involved in chemical synthesis and structural analysis. For example, Spencer et al. (2002) described the synthesis of derivatives of this compound and their inhibitory activity against serine proteases, notably thrombin. Additionally, Coombs et al. (2006) prepared a variant by rhodium-catalyzed hydroboration, characterizing it through single crystal X-ray diffraction, providing insights into its molecular structure and confirming the absence of significant intramolecular or intermolecular interactions with the boron atom (Spencer et al., 2002), (Coombs et al., 2006).
Catalysis and Chemical Reactions
The compound is significant in catalysis and chemical reactions. Martínez et al. (2015) studied the Suzuki–Miyaura rhodium‐catalyzed hydroarylation of fullerene (C60) with derivatives of this compound, showing its potential in facilitating the transfer of phenyl groups to C60 in the presence of water. This demonstrates its role in enhancing reaction mechanisms and the potential for application in organic electronics (Martínez et al., 2015).
Material Science and Polymerization
In material science and polymerization, the compound is used for synthesizing novel materials. Yokozawa et al. (2011) explored its use in catalyst-transfer Suzuki-Miyaura coupling polymerization, leading to the creation of polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its utility in precision polymer synthesis (Yokozawa et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKCFTPLRZJLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681940 |
Source


|
| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256359-02-0 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
